molecular formula C15H25N3O2S B4714400 1-(3-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide

1-(3-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide

Cat. No. B4714400
M. Wt: 311.4 g/mol
InChI Key: LRMVAEMDHBTMPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and function of B cells and is a key mediator of B cell receptor signaling.

Mechanism of Action

1-(3-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide selectively inhibits BTK, which plays a crucial role in B cell receptor signaling and is a key mediator of B cell activation and proliferation. By inhibiting BTK, this compound disrupts the downstream signaling pathways that lead to B cell activation and proliferation, ultimately leading to apoptosis of B cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that this compound inhibits BTK activity and downstream signaling pathways, leading to apoptosis of B cells. In vivo studies have shown that this compound reduces the growth of B cell malignancies and inhibits the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(3-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide in lab experiments is its specificity for BTK, which allows for targeted inhibition of B cell receptor signaling. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in in vivo studies.

Future Directions

There are several potential future directions for research on 1-(3-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide. One area of focus could be on the development of more potent and selective BTK inhibitors. Another area of focus could be on the combination of this compound with other targeted therapies for the treatment of B cell malignancies and other diseases. Additionally, further research is needed to fully understand the long-term safety and efficacy of this compound in clinical trials.

Scientific Research Applications

1-(3-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including B cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, this compound has shown promising results in inhibiting B cell receptor signaling and inducing apoptosis in B cell malignancies.

properties

IUPAC Name

1-(3-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2S/c1-14-4-3-5-15(12-14)13-21(19,20)16-6-7-18-10-8-17(2)9-11-18/h3-5,12,16H,6-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMVAEMDHBTMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCCN2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.